molecular formula C21H20N2O2S B2501703 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide CAS No. 325988-04-3

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2501703
CAS No.: 325988-04-3
M. Wt: 364.46
InChI Key: JKVIHEJJERINAB-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound featuring a benzamide core linked to a 4-tert-butylthiazole ring and a benzophenone moiety . This structure places it within the class of N-(thiazol-2-yl)-benzamide analogs, which are of significant interest in medicinal chemistry and chemical biology. While the specific biological activity of this compound requires further experimental characterization, research on closely related structural analogs provides strong rationale for its research value. Scientific studies have identified N-(thiazol-2-yl)-benzamide derivatives as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . For instance, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) has been characterized as a potent and selective negative allosteric modulator of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition, with potential applications as a pharmacological tool for probing the physiological functions of this receptor . The presence of both the 4-tert-butylthiazole and benzamide groups in its structure suggests potential for interaction with various biological targets. This compound is intended for research applications only, including use as a reference standard in analytical chemistry, a building block in organic synthesis for creating novel chemical entities, and a candidate for in vitro pharmacological profiling to investigate its activity on ion channels and other biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-21(2,3)17-13-26-20(22-17)23-19(25)16-11-9-15(10-12-16)18(24)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIHEJJERINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butyl-2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzoyl and tert-butyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Solubility Modifiers : Compounds like 4-(dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide incorporate polar groups (e.g., dimethoxymethyl) to balance lipophilicity.
  • Hydrogen Bonding : Sulfamoyl and hydrazine derivatives (e.g., EMAC2060 ) exhibit increased H-bond capacity, which may enhance target binding but reduce bioavailability.

Enzyme Inhibition

  • PfAtg8-PfAtg3 Interaction Inhibition: Compound 9 (4-(dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide) showed inhibitory activity against the PfAtg8-PfAtg3 interaction, critical for autophagy in Plasmodium falciparum.
  • HIV-1 RT Inhibition : EMAC2060 and EMAC2061, despite lower synthetic yields (<80%), demonstrated activity against HIV-1 reverse transcriptase, likely due to their hydrazine-linked aromatic systems .

Growth Modulation

  • Plant Growth Modulation : Analogs like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (119.09% growth modulation, p < 0.05) highlight the role of sulfonamide and nitro groups in bioactivity. The reference compound’s benzoyl group may similarly influence cellular pathways.

Pharmacokinetic Considerations

  • Metabolic Stability : The tert-butyl group in the reference compound may resist oxidative metabolism, extending half-life compared to methyl or methoxy analogs .

Biological Activity

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular structure:

  • Molecular Formula: C16H18N2OS
  • Molecular Weight: 290.39 g/mol
  • CAS Number: Not specified in the provided data.

This compound features a thiazole ring, which is known for contributing to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound A (similar structure)A-4311.98
Compound B (related to thiazoles)Jurkat< 0.5
This compoundMCF-7TBDOngoing Study

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiazole moiety contributes significantly to antibacterial activity against various strains.

Table 2: Antimicrobial Activity

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CStaphylococcus aureus10
Compound DEscherichia coli15
This compoundTBDTBDOngoing Study

The SAR studies suggest that modifications in the thiazole ring can lead to enhanced antimicrobial activity.

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. Compounds with similar structural features have shown efficacy in animal models.

Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of a series of thiazole derivatives in a PTZ-induced seizure model, demonstrating that certain modifications led to significant protective effects.

Table 3: Anticonvulsant Activity

Compound NameModelProtection (%)Reference
Compound EPTZ Seizure Model100
Compound FPTZ Seizure Model85
This compoundTBDTBDOngoing Study

The biological activities of thiazole derivatives are often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and apoptosis. For instance, some studies suggest that these compounds may inhibit P-glycoprotein (P-gp), which is crucial for drug efflux in cancer cells, thereby enhancing therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves multi-step coupling reactions. A benzamide core is functionalized via nucleophilic substitution or amidation. For example, coupling a benzoyl chloride derivative with a pre-synthesized 4-tert-butylthiazol-2-amine under anhydrous conditions (e.g., DMF as solvent, DIPEA as base) is a key step. Intermediate purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. What biological targets are commonly associated with thiazole-containing benzamides?

Thiazole-benzamide hybrids often target enzymes like kinases, proteases, or cytochrome P450 isoforms. For instance, structurally similar compounds inhibit cancer-associated kinases (e.g., EGFR) or disrupt microbial enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions.
  • Temperature control: Lower temperatures (0–5°C) minimize side reactions during amide bond formation.
  • Purification: Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) isolates the product .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization: Compare IC₅₀ values under identical conditions (pH, temperature, cofactors).
  • Orthogonal assays: Validate enzyme inhibition via fluorescence-based and radiometric methods.
  • Structural analogs: Test derivatives with modified substituents (e.g., tert-butyl to isopropyl) to isolate structure-activity contributions .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Systematic substitution: Synthesize analogs with variations at the benzoyl (e.g., electron-withdrawing groups) or thiazole (e.g., alkyl vs. aryl substituents) moieties.
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding poses to target proteins like tubulin or topoisomerase II.
  • Pharmacokinetic profiling: Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to correlate structural changes with ADME properties .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking: Identify key interactions (hydrogen bonds, hydrophobic contacts) with active sites (e.g., using PDB structures 1M17 for kinases).
  • Molecular dynamics (MD): Simulate ligand-protein complexes (GROMACS) to evaluate binding stability over time.
  • Free-energy perturbation (FEP): Quantify binding energy differences between analogs .

Data Analysis and Experimental Design

Q. How to analyze conflicting cytotoxicity data in cancer cell lines?

  • Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values.
  • Mechanistic studies: Combine apoptosis assays (Annexin V/PI staining) with Western blotting (e.g., caspase-3 activation) to confirm mode of action.
  • Resistance profiling: Test compound efficacy in multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Batch vs. flow chemistry: Continuous flow reactors improve reproducibility and reduce reaction time.
  • Purification bottlenecks: Replace column chromatography with countercurrent distribution for large-scale separations.
  • Stability testing: Monitor compound degradation under varying pH and temperature conditions .

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